molecular formula C16H16F2N4O3 B2783617 Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-12-2

Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2783617
CAS No.: 725218-12-2
M. Wt: 350.326
InChI Key: DNMQIHYCZMZXIU-UHFFFAOYSA-N
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Description

This compound is a novel triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has led to the study of the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds involves multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The structure of the compound includes a unique heterocyclic scaffold present in an array of pharmaceuticals and biologically important compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions that lead to the formation of the triazole-pyrimidine hybrid . These reactions involve the use of various reagents and catalysts .

Scientific Research Applications

Synthetic Routes and Chemical Transformations

  • Development of Antituberculous Agents : Structural analogs of a promising antituberculous compound, including the featured triazolopyrimidine derivatives, were synthesized to evaluate their tuberculostatic activity. The structure-activity relationships were analyzed, contributing to the development of potential antituberculous agents (Titova et al., 2019).

  • Biocidal Properties : A derivative was synthesized and shown to have excellent biocidal properties against a range of bacteria and fungi, indicating its potential in developing new antimicrobial agents (Youssef et al., 2011).

  • Influenza Virus Inhibition : A method for regioselective synthesis of triazolopyrimidine derivatives was developed, with one compound showing significant ability to inhibit influenza virus RNA polymerase, demonstrating potential antiviral applications (Massari et al., 2017).

Biological Activity and Pharmacological Potential

  • Antitumor Activity : A novel compound from the triazolopyrimidine family was synthesized and evaluated for in vitro antitumor activities, showing high potency against human lung and hepatocellular carcinoma cell lines, suggesting its use in cancer therapy (Gomha et al., 2017).

  • Antimicrobial and Antioxidant Activity : The synthesis of triazolopyrimidines and their evaluation for antimicrobial and antioxidant activities highlighted their potential as bioactive compounds for medical applications (Gilava et al., 2020).

Structural and Mechanistic Insights

  • Crystal Structure Analysis : The crystal structures of triazolopyrimidine derivatives were studied, providing insights into the intermolecular interactions and the influence of substituents on the supramolecular assemblies, which is crucial for understanding their biological activities (Boechat et al., 2014).

  • Mechanistic Studies : Research on the synthesis pathways and the reaction mechanisms of triazolopyrimidine derivatives offers valuable information for designing new compounds with enhanced properties and activities (Lashmanova et al., 2019).

Mechanism of Action

Properties

IUPAC Name

methyl 7-[4-(difluoromethoxy)phenyl]-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O3/c1-3-11-12(14(23)24-2)13(22-16(21-11)19-8-20-22)9-4-6-10(7-5-9)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMQIHYCZMZXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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